9-Piperazino ofloxacin, (R)-

Description

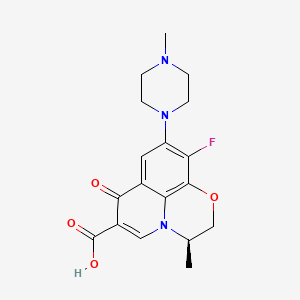

9-Piperazino ofloxacin, (R)-, is a structural analog and impurity of the fluoroquinolone antibiotic ofloxacin. Ofloxacin itself is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-isomer (levofloxacin) being the therapeutically active form . The (R)-enantiomer of 9-piperazino ofloxacin is characterized by the substitution of the N-methylpiperazine group in ofloxacin with a piperazine moiety at the C7 position of the quinolone core. Its chemical name is (R)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS: 82419-52-1) . This compound is primarily studied as a metabolite or degradation product of ofloxacin and is also a recognized impurity in pharmaceutical quality control .

Properties

CAS No. |

178912-61-3 |

|---|---|

Molecular Formula |

C18H20FN3O4 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

(2R)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1 |

InChI Key |

FHAKLRRIGREDDW-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Piperazino ofloxacin, ®- involves the modification of the ofloxacin moleculeThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of 9-Piperazino ofloxacin, ®- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Piperazino ofloxacin, ®- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxo derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of 9-Piperazino ofloxacin, such as oxo derivatives, reduced forms, and substituted piperazine derivatives .

Scientific Research Applications

9-Piperazino ofloxacin, ®- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Piperazino ofloxacin, ®- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, 9-Piperazino ofloxacin, ®- prevents the replication of bacterial DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Impurities

The structural variations among ofloxacin derivatives and impurities significantly influence their biological activity, stability, and pharmacokinetics. Key compounds for comparison include:

Antimicrobial Activity

- Ofloxacin vs. 9-Piperazino Ofloxacin: The replacement of N-methylpiperazine with piperazine in 9-piperazino ofloxacin eliminates the methyl group critical for binding to bacterial DNA gyrase. This results in significantly reduced activity, as evidenced by its classification as an inactive metabolite .

- Cross-Competition with Fluoroquinolones: Studies on Mycobacterium tuberculosis isolates show that ofloxacin has systematically higher MICs (0.25–4 mg/L) compared to gatifloxacin (MIC ratio: 3.4–5.7) and moxifloxacin (MIC ratio: 3.2–4.7) . The structural rigidity and substitutions in gatifloxacin/moxifloxacin enhance their target affinity, unlike 9-piperazino ofloxacin.

Metabolic and Photodegradation Pathways

- Metabolite Formation: Ofloxacin undergoes hepatic metabolism and photodegradation to yield 9-piperazino ofloxacin (POF) and des-methyl ofloxacin (MOF). POF is formed via N-demethylation, while MOF results from oxidative cleavage .

- Stability : POF exhibits lower photostability than ofloxacin, degrading further under UV irradiation. In contrast, moxifloxacin’s C8-methoxy group confers greater photostability .

Key Research Findings

Antimicrobial Inactivity: 9-Piperazino ofloxacin lacks clinically relevant antibacterial activity due to the absence of the N-methyl group, which is crucial for gyrase inhibition .

Metabolic Significance : Its presence in biological samples or degraded pharmaceuticals serves as a marker for ofloxacin’s metabolic or environmental breakdown .

Structural-Activity Relationship (SAR): Piperazine-substituted analogs like 9-piperazino ofloxacin highlight the importance of N-methylation in fluoroquinolones for maintaining potency .

Data Tables

Table 1: MIC Values for Ofloxacin and Comparators Against M. tuberculosis

| Compound | MIC Range (mg/L) | MIC Ratio (vs. Ofloxacin) | Source |

|---|---|---|---|

| Ofloxacin | 0.25–4 | 1.0 | |

| Gatifloxacin | 0.06–0.7 | 3.4–5.7 | |

| Moxifloxacin | 0.08–0.85 | 3.2–4.7 | |

| 9-Piperazino OFX | >16 | N/A |

Q & A

Q. How does the chemical structure of (R)-9-Piperazino ofloxacin differ from its parent compound, ofloxacin?

- Methodological Answer : (R)-9-Piperazino ofloxacin retains the core fluoroquinolone structure but substitutes the piperazine moiety at position 8. Key differences include the absence of a methyl group in the piperazine ring compared to metabolites like MOF (des-methyl ofloxacin) . Structural confirmation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS), with spectral data manually curated for accuracy .

Q. What synthesis routes are reported for generating (R)-9-Piperazino ofloxacin as a metabolite or impurity?

- Methodological Answer : Synthesis typically involves controlled photodegradation of ofloxacin under UV light with catalysts like Nano-GO/M (2 g/L at pH 6.5). The reaction yields 82% POF after 350 minutes of irradiation . Alternative routes may involve enzymatic or chemical hydrolysis, with impurities characterized using reference standards (e.g., CAS 82419-52-1) .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in photodegradation yields of (R)-9-Piperazino ofloxacin across studies?

- Methodological Answer :

- Experimental Design : Conduct replicate studies under standardized conditions (e.g., 35°C ± 5°C, pH 6.5, 2 g/L Nano-GO/M) .

- Data Analysis : Use ANOVA to compare yields across variables (e.g., irradiation time, catalyst concentration). Address confounding factors like light intensity or solvent purity.

- Case Study : A 10% variation in yield was resolved by pre-treating ofloxacin solutions to remove dissolved oxygen, which alters reactive oxygen species (ROS) activity .

Q. What are the challenges in chiral separation of (R)-9-Piperazino ofloxacin from its (S)-isomer, and how can they be mitigated?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak® IC) with mobile phases containing heptafluorobutyric acid to enhance enantiomeric resolution .

- Validation : Confirm purity via circular dichroism (CD) spectroscopy and compare retention times with certified reference standards (e.g., R-Ofloxacin impurity, CAS 1478083) .

- Data Contradiction : Discrepancies in elution order between studies may arise from column aging; regular calibration with fresh standards is critical .

Q. How can researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters for detecting trace levels of (R)-9-Piperazino ofloxacin in complex matrices?

- Methodological Answer :

- Ionization : Electrospray ionization (ESI) in positive mode with m/z 348.1 ([M+H]⁺) for POF .

- Sample Prep : Solid-phase extraction (SPE) using C18 cartridges to remove matrix interferents.

- Sensitivity : Lower limits of detection (LLOD) can reach 0.1 ng/mL by optimizing collision energy (e.g., 20 eV) and dwell time (200 ms) .

Key Considerations for Method Development

- Quality Control : Use pharmacopeial standards (e.g., EP Impurity E) to validate methods .

- Ethical Compliance : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

- Reproducibility : Document experimental protocols per guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure repeatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.